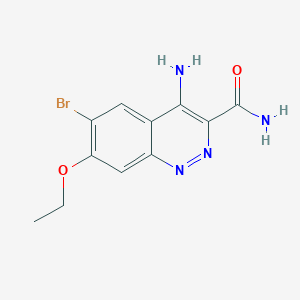

4-Amino-6-bromo-7-ethoxycinnoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-bromo-7-ethoxycinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-2-18-8-4-7-5(3-6(8)12)9(13)10(11(14)17)16-15-7/h3-4H,2H2,1H3,(H2,13,15)(H2,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBQQFUSUVYHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=NC(=C2N)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 6 Bromo 7 Ethoxycinnoline 3 Carboxamide and Analogues

Retrosynthetic Analysis of the 4-Amino-6-bromo-7-ethoxycinnoline-3-carboxamide Structure

A plausible retrosynthetic analysis for this compound begins with the disconnection of the core cinnoline (B1195905) ring. A highly effective strategy for the formation of substituted 4-aminocinnolines involves the cyclization of α-arylhydrazono-β-oxoamides. acs.orgacs.org This approach suggests that the target molecule can be derived from a suitably substituted α-(2-amino-4-ethoxy-5-bromophenyl)hydrazono-β-oxoacetamide precursor.

Further deconstruction of this precursor points towards a diazotization reaction of a substituted aniline (B41778), namely 2-amino-4-ethoxy-5-bromobenzaldehyde, followed by coupling with an active methylene (B1212753) compound, in this case, cyanoacetamide, to form the hydrazone. The substituted aniline precursor itself can be envisioned as arising from a series of aromatic functionalization reactions on a simpler benzene (B151609) derivative. This retrosynthetic pathway offers a logical sequence for the construction of the target molecule, where the substituents are introduced in a controlled manner prior to the final ring-forming cyclization.

Established Synthetic Routes to the Cinnoline Core

The construction of the cinnoline nucleus is a well-established area of heterocyclic chemistry, with both classical and modern methods available to the synthetic chemist.

Classical Cyclization Reactions for Cinnoline Formation

Several named reactions have historically been employed for the synthesis of the cinnoline ring system. These methods typically involve the cyclization of appropriately substituted benzene derivatives.

Richter Cinnoline Synthesis: This reaction involves the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent functional group manipulations can then be used to arrive at the desired substitution pattern. The mechanism is believed to proceed through the formation of a diazonium salt which then undergoes an intramolecular nucleophilic attack by the acetylenic group. organicchemistrytutor.comcognitoedu.orglibretexts.org

Widman-Stoermer Synthesis: This method utilizes the diazotization of an α-vinyl-aniline, which then undergoes cyclization to form the cinnoline ring. pressbooks.puboup.comresearchgate.net The reaction is generally facilitated by the presence of electron-donating groups on the vinyl substituent.

Borsche Cinnoline Synthesis: In this approach, an o-aminoacetophenone is diazotized and then cyclized to afford a 4-hydroxycinnoline. This method is particularly useful for accessing cinnolines with a hydroxyl group at the 4-position, which can then be further functionalized. chemicalbook.com

These classical methods, while foundational, can sometimes be limited by the availability of starting materials and the harsh reaction conditions required.

Metal-Catalyzed Approaches to the Cinnoline Nucleus

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of heterocyclic systems, including the cinnoline core. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex substitution patterns.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the C-H activation and annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) to produce 1,2-phthaloyl-protected cinnolines. acs.org Furthermore, Rh(III)-catalyzed tandem C-H activation/annulation of 2-phenylindazolones with diazo compounds has been shown to be a highly regioselective method for the synthesis of fused cinnoline systems. acs.org

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are versatile tools in organic synthesis. For instance, the palladium-catalyzed three-component cycloaminocarbonylation of 2-formylaryl tosylates with hydrazines and carbon monoxide provides an efficient route to substituted phthalazinones, which are structurally related to cinnolines. chemistrysteps.com Palladium catalysis has also been utilized in the allylic alkylation of hydrazones, which can be precursors to pyridazine (B1198779) rings, a key component of the cinnoline structure. durham.ac.uk

Copper-Catalyzed Synthesis: Copper catalysts have been used in the synthesis of quinolines and benzo[c]cinnolinium salts from various precursors. While not directly forming the cinnoline ring in all cases, these methods highlight the potential of copper catalysis in the formation of related nitrogen-containing heterocyclic systems and could be adapted for cinnoline synthesis.

The following table summarizes the key features of these synthetic approaches:

| Method | Catalyst | Key Precursors | Advantages |

| Classical Cyclizations | |||

| Richter Synthesis | None (acid-mediated) | o-Aminoarylpropiolic acids | Access to 4-hydroxycinnoline-3-carboxylic acids |

| Widman-Stoermer Synthesis | None (acid-mediated) | α-Vinyl-anilines | Forms the cinnoline ring directly |

| Borsche Synthesis | None (acid-mediated) | o-Aminoacetophenones | Yields 4-hydroxycinnolines |

| Metal-Catalyzed Approaches | |||

| Rhodium-Catalyzed Annulation | Rhodium complexes | N-Aryl cyclic hydrazides, Diazo compounds | High regioselectivity, mild conditions |

| Palladium-Catalyzed Reactions | Palladium complexes | Aryl hydrazones, 2-Formylaryl tosylates | High functional group tolerance, versatility |

| Copper-Catalyzed Reactions | Copper complexes | Enaminones, 2-Azobiaryls | Use of an inexpensive and abundant metal |

Strategies for Regioselective Introduction of Substituents

The precise placement of the bromo and ethoxy groups on the cinnoline core is critical for the synthesis of the target molecule. This requires a thorough understanding of the directing effects of the substituents already present on the ring and the selection of appropriate reaction conditions.

Bromination at the 6-Position of the Cinnoline System

The introduction of a bromine atom at the 6-position of the cinnoline ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the substituents already on the aromatic ring. In the context of a 4-amino-7-ethoxycinnoline precursor, both the amino and ethoxy groups are electron-donating and are thus ortho-, para-directing. organicchemistrytutor.comcognitoedu.org

The amino group at position 4 will strongly activate the ortho positions (3 and 5) and the para position (7). The ethoxy group at position 7 will activate its ortho positions (6 and 8) and its para position (5). The combined effect of these two powerful activating groups will lead to a high electron density at positions 5, 6, and 8. Steric hindrance from the adjacent ethoxy group may disfavor substitution at position 8. The directing effect of the 4-amino group to the 5-position and the 7-ethoxy group to the 6-position will likely result in a mixture of products. However, by carefully controlling the reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide) and solvent, it may be possible to achieve regioselective bromination at the 6-position. It is also plausible that the bromination is performed on a precursor prior to the introduction of the amino group, which could alter the directing effects.

Ethoxylation at the 7-Position of the Cinnoline System

The introduction of an ethoxy group at the 7-position can be approached in two main ways: by nucleophilic aromatic substitution (SNAr) on a pre-functionalized cinnoline ring or by incorporating the ethoxy group into the starting materials before the cyclization to form the cinnoline core.

If a suitable leaving group, such as a halogen, is present at the 7-position of the cinnoline ring, a nucleophilic aromatic substitution with ethoxide can be envisioned. The success of this reaction would depend on the activation of the cinnoline ring towards nucleophilic attack. Electron-withdrawing groups on the ring would facilitate this reaction. wikipedia.org

Alternatively, and perhaps more strategically, the ethoxy group can be incorporated into one of the precursors for the cinnoline ring synthesis. For example, starting with an aniline that already contains the ethoxy group at the desired position would ensure its placement in the final product. This approach avoids potential issues with the regioselectivity and reactivity of the cinnoline ring in a late-stage functionalization step. For instance, a 3-bromo-4-ethoxyaniline (B2730183) could serve as a starting material for the construction of the α-arylhydrazono-β-oxoamide intermediate, which would then cyclize to the 6-bromo-7-ethoxycinnoline core.

Amination at the 4-Position

The introduction of an amino group at the 4-position of the cinnoline ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a suitable amine displaces a leaving group, most commonly a halogen, at the C4 position. A common precursor for this reaction is a 4-chlorocinnoline (B183215) derivative.

The general reaction involves treating the 4-chlorocinnoline intermediate with an amino source. While direct amination using ammonia (B1221849) is possible, often a protected or masked form of ammonia is used, followed by a deprotection step. Alternatively, various amine nucleophiles can be employed to generate a diverse range of 4-substituted aminocinnolines. The reactivity of the 4-chlorocinnoline is enhanced by the electron-withdrawing nature of the cinnoline ring system.

For instance, the synthesis of related 4-aminoquinoline (B48711) derivatives has been achieved by reacting 4-chloroquinolines with various amines. nih.gov These reactions are often carried out at elevated temperatures, and in some cases, under microwave irradiation to shorten reaction times and improve yields. nih.gov The choice of solvent and the presence of a base can also significantly influence the outcome of the reaction.

Carboxamide Formation at the 3-Position

The formation of the carboxamide group at the 3-position of the cinnoline ring is another pivotal transformation. This is typically accomplished by the amidation of a cinnoline-3-carboxylic acid or its activated derivative.

One common method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. For example, treatment of a quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acid chloride. dntb.gov.ua This highly reactive intermediate can then be treated with ammonia or a primary or secondary amine to furnish the desired carboxamide.

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. A variety of modern coupling agents are available for this purpose, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-Hydroxybenzotriazole (B26582) (HOBt), or phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These reagents facilitate the formation of an active intermediate in situ, which then readily reacts with the amine.

A study on the synthesis of quinoline-3-carboxamides (B1200007) utilized EDC and HOBt in DMF to couple quinoline-3-carboxylic acids with various anilines, affording the corresponding carboxamides in good yields. nih.gov The reaction conditions for such transformations are generally mild and tolerate a wide range of functional groups.

Development of Novel and Efficient Synthetic Protocols for this compound

The development of novel and efficient synthetic protocols for complex molecules like this compound is an ongoing area of research. A plausible and efficient route would likely commence from a readily available precursor, such as 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid.

A proposed synthetic pathway could involve a two-step sequence to introduce the 4-amino group and form the 3-carboxamide. The initial step would be the conversion of the 4-hydroxy group to a more versatile 4-chloro intermediate. This can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequently, the 3-carboxylic acid can be converted to the acid chloride in the same pot or in a separate step. This dichloro intermediate, 6-bromo-4-chloro-7-ethoxycinnoline-3-carbonyl chloride, would then be a key building block.

The final step would involve a one-pot or sequential reaction of this intermediate with an ammonia source. The more reactive acid chloride at the 3-position would readily react to form the carboxamide, while the amination at the 4-position would likely require more forcing conditions, such as elevated temperatures. This approach offers a convergent and potentially high-yielding route to the target compound.

Green Chemistry Principles in the Synthesis of Cinnoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including cinnoline derivatives, to minimize environmental impact. Key areas of focus include the use of safer solvents, the development of catalyst-free or metal-free reactions, and the use of energy-efficient methods like microwave irradiation. researchgate.net

For instance, the use of water as a solvent in organic reactions is a significant green chemistry approach. While not always feasible for all substrates, the development of water-tolerant catalytic systems is an active area of research. rsc.org Furthermore, one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are inherently greener as they reduce the need for purification of intermediates, minimize solvent usage, and save time and energy. chemrxiv.org

In the context of cinnoline synthesis, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. researchgate.net The application of these principles to the synthesis of this compound could involve exploring microwave-assisted amination and amidation steps, or the development of a one-pot procedure from a suitable precursor. The use of nanocatalysts in quinoline (B57606) synthesis has also been explored as a green protocol, offering high yields and fast reaction times. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of reagents, solvents, temperature, reaction time, and the use of catalysts.

For the amination of the 4-chlorocinnoline intermediate, a systematic study of different ammonia sources (e.g., aqueous ammonia, ammonium (B1175870) hydroxide, or a protected amine followed by deprotection) would be necessary. The temperature and reaction time would also need to be carefully controlled to ensure complete conversion without decomposition of the starting material or product.

Similarly, for the carboxamide formation, a screening of different coupling reagents and bases can lead to significant improvements in yield and a reduction in side reactions. The choice of solvent is also critical, as it can affect the solubility of the reactants and the rate of the reaction. High-throughput screening techniques can be employed to rapidly evaluate a large number of reaction conditions.

The following table presents a hypothetical optimization of the amination of a 4-chlorocinnoline precursor, illustrating the effect of different parameters on the reaction yield.

| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aqueous NH₃ | Dioxane | 100 | 12 | 45 |

| 2 | NH₄OH | NMP | 120 | 8 | 60 |

| 3 | NaN₃ then H₂/Pd-C | DMF | rt then 50 | 4 then 6 | 75 |

| 4 | NH₃ (gas) | Toluene | 150 (sealed tube) | 24 | 55 |

This is a representative table and does not reflect actual experimental data for the target compound.

Synthesis of Key Intermediates for this compound

The synthesis of the target compound relies on the availability of key, highly functionalized intermediates. A critical precursor is 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid . The synthesis of such a molecule would likely start from a substituted aniline.

A plausible route to this intermediate could involve the diazotization of a suitably substituted 2-amino-aryl precursor, followed by an intramolecular cyclization. For example, a substituted 2-amino-acetophenone or a related derivative could be the starting point. The bromo and ethoxy groups would need to be introduced at the appropriate positions on the aniline ring prior to the cinnoline ring formation.

Chemical Transformations and Derivatization of 4 Amino 6 Bromo 7 Ethoxycinnoline 3 Carboxamide

Functional Group Interconversions of the 4-Amino Moiety

The primary amino group at the C4 position of the cinnoline (B1195905) ring is a key site for a variety of functional group interconversions, enabling the introduction of diverse substituents to modulate the compound's properties.

Acylation and Sulfonylation: The nucleophilic nature of the 4-amino group facilitates straightforward acylation and sulfonylation reactions. For instance, reaction with acyl chlorides or anhydrides can yield the corresponding N-acyl derivatives. This transformation is sometimes used as an intermediate step for more complex reactions, such as the annelation of further rings. thieme-connect.com

A significant derivatization involves the formation of sulfonamides. The condensation of substituted 4-aminocinnoline-3-carboxamides with sulfonyl chlorides, such as p-aminobenzene sulfonyl chloride, in a solvent like dimethylformamide (DMF) under reflux conditions, yields the corresponding sulfonamide derivatives. researchgate.netthieme-connect.com This reaction introduces a flexible linker and a sulfonamide moiety, which is a well-known pharmacophore. thieme-connect.comacs.org

Table 3.1.1: Synthesis of Sulfonamide Derivatives from 4-Aminocinnolines

| Starting Material | Reagent | Conditions | Product | Reference |

| Substituted 4-aminocinnoline-3-carboxamide (B1596795) | p-Aminobenzene sulfonyl chloride | DMF, reflux, 2h | Substituted 4-(p-amino phenylsulfonamide) cinnoline-3-carboxamide | researchgate.netthieme-connect.com |

Substitution with Heterocycles: The 4-amino group can also serve as a point of attachment for various heterocyclic rings. Studies have shown the synthesis of cinnoline-3-carboxamide derivatives bearing five- or six-membered heterocycles, such as thiophene (B33073), furan, pyrazole (B372694), imidazole, or piperazine, at the 4-amino position. nih.gov These modifications significantly alter the steric and electronic properties of the parent molecule.

Diazotization: As a primary aromatic amine, the 4-amino group is susceptible to diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate. While specific examples for this exact substrate are not extensively detailed in the reviewed literature, analogous reactions on aromatic amines suggest it could undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -CN, -OH) or be used in azo coupling reactions to form azo dyes. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position

The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond. This method is widely used for the synthesis of biaryl compounds. nih.govwikipedia.orgresearchgate.net While direct applications on 6-bromo-cinnolines are not extensively documented in the provided sources, the successful Suzuki-Miyaura coupling of various bromo-substituted N-heterocycles, such as 6-bromoquinolines, with substituted phenylboronic acids demonstrates the feasibility of this transformation. nih.gov Typical conditions involve a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a base. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. researchgate.net This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. conicet.gov.ar The regioselectivity of Sonogashira couplings on di-iodinated purines has been shown to be controllable by the choice of palladium catalyst and ligands, suggesting that selective coupling at the 6-bromo position of the cinnoline scaffold is achievable. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is a powerful tool for synthesizing N-arylated compounds. acs.orgacs.org The selective amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, where the aryl bromide reacts preferentially over the heteroaryl chloride under optimized conditions, highlighting the potential for selective functionalization at the 6-bromo position of the target cinnoline. researchgate.netnih.gov The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. acs.org

Table 3.2.1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-N-Heterocycles

| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 6-Aryl-tetrahydroquinoline | nih.gov |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄ / CuI | 6-Alkynyl-3-fluoro-2-cyanopyridine | conicet.gov.ar |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / Xantphos | 6-(Cyclic amino)-2-chloroquinoline | researchgate.netnih.gov |

| Heck | Bromovindoline | Alkene | PdCl₂[P(o-tol)₃]₂ | C-15 Alkenyl vindoline | thieme-connect.com |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. researchgate.net This reaction has been successfully applied to complex bromo-substituted heterocycles, indicating its potential utility for derivatizing the 6-bromo position of the cinnoline scaffold to introduce alkenyl substituents. thieme-connect.com

Modifications of the 7-Ethoxy Group

The 7-ethoxy group offers another site for modification, primarily through cleavage of the ether bond to reveal a hydroxyl group, which can then be further functionalized.

O-Dealkylation: The cleavage of aryl ethyl ethers to the corresponding phenols (or in this case, a 7-hydroxycinnoline derivative) is a common transformation. Standard reagents for this O-dealkylation include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). Metabolic studies on 7-alkoxyquinoline derivatives have shown that O-dealkylation can occur, confirming the lability of this bond in related heterocyclic systems, though the reagents are enzymatic in that context. nih.gov

Functionalization of the Resulting Hydroxyl Group: Once the 7-hydroxycinnoline derivative is obtained, the phenolic hydroxyl group can undergo a variety of reactions. These include:

O-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions can introduce new alkoxy groups of varying chain lengths and functionalities.

O-Acylation: Esterification with acyl chlorides or anhydrides yields the corresponding esters.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) would form sulfonate esters. These esters are excellent leaving groups, enabling subsequent nucleophilic substitution reactions to introduce other functionalities.

Derivatization of the 3-Carboxamide Functionality

The primary carboxamide at the C3 position is a robust functional group that can be converted into several other important functionalities.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. nih.govresearchgate.net This transformation is crucial as the resulting 4-amino-6-bromo-7-ethoxycinnoline-3-carboxylic acid can serve as a precursor for various other derivatives. For example, studies on quinoline-3-carboxylic acids show they can be coupled with a wide array of amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to form a library of N-substituted amides. thieme-connect.com

Dehydration to Nitrile: Primary amides can be dehydrated to form nitriles using a variety of dehydrating agents. researchgate.netpnrjournal.com Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). researchgate.netconicet.gov.ar The resulting 4-amino-6-bromo-7-ethoxycinnoline-3-carbonitrile would be a valuable intermediate for further chemical exploration.

Table 3.4.1: Potential Derivatizations of the 3-Carboxamide Group

| Reaction | Reagents | Product Functional Group | Notes | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Enables subsequent amide coupling with various amines. | nih.govresearchgate.net |

| Dehydration | P₂O₅, POCl₃, SOCl₂ | Nitrile | Provides a versatile cyano group for further transformations. | researchgate.netpnrjournal.com |

| N-Alkylation/Arylation (via Carboxylic Acid) | 1. Hydrolysis 2. Amine, EDC/HOBt | N-Substituted Carboxamide | Allows for the introduction of a wide range of substituents. | thieme-connect.com |

Synthesis of Scaffold-Hopping Analogues and Isosteres

Scaffold hopping and the use of bioisosteres are important strategies in drug design to identify novel core structures with improved properties. The cinnoline ring system itself can be considered an isostere of other bicyclic heterocycles like quinoline (B57606) or isoquinoline (B145761). thieme-connect.com

Pyrazolo[4,3-c]cinnolines: A prominent example of scaffold hopping involves the fusion of a pyrazole ring to the cinnoline core, creating the tetracyclic pyrazolo[4,3-c]cinnoline system. These analogues have been synthesized and evaluated for biological activities, demonstrating that this scaffold modification can lead to potent anti-inflammatory and antibacterial agents. thieme-connect.comresearchgate.net The synthesis often involves the cyclization of appropriately substituted cinnoline precursors.

Quinoline-based Isosteres: Given the structural similarities, quinoline derivatives are often designed as isosteres of cinnolines. thieme-connect.com For example, quinoline-3-carboxamides (B1200007) have been extensively studied and synthesized, representing a direct isosteric replacement of the cinnoline core. researchgate.netacs.orgpnrjournal.com The vast chemistry developed for quinolines can often be adapted for the synthesis of cinnoline analogues.

The concept of bioisosterism can also be applied to the substituents. For instance, the 3-carboxamide group could be replaced by other hydrogen-bond accepting groups that are common in drug design, such as a sulfonamide or a tetrazole, to modulate physicochemical properties like acidity and metabolic stability. nih.gov

Exploration of Fused Ring Systems Derived from 4-Amino-6-bromo-7-ethoxycinnoline-3-carboxamide

The inherent reactivity of the functional groups on the 4-aminocinnoline scaffold allows for its use as a building block for the synthesis of more complex, fused polycyclic systems. These annulation reactions can significantly alter the shape and biological activity of the molecule.

Pyrido[3,2-c]cinnolines: The 4-amino group and a suitable substituent at the 3-position can be used to construct a fused pyridine (B92270) ring. For example, the reaction of (4-aminocinnolin-3-yl)-p-tolylmethanone with malononitrile (B47326) leads to the formation of a pyrido[3,2-c]cinnoline derivative. thieme-connect.com This involves an intramolecular cyclization and aromatization sequence. Another approach involves the diazotization of 3-aminopyridines followed by an intramolecular azo coupling to form the cinnoline portion of a pyridocinnoline system. thieme-connect.comresearchgate.net

Quinolino[3,2-c]cinnolines: By employing a chemoselective, electrophilic activation strategy, α-arylhydrazono-β-oxoamides can undergo intramolecular cyclization. Depending on the reaction conditions, this can lead to either 4-aminocinnolines or, under reflux conditions, to the more complex quinolino[3,2-c]cinnoline fused system. nih.govnih.gov

Pyrazolo[4,3-c]cinnolines: As mentioned in the previous section, the synthesis of pyrazolo[4,3-c]cinnolines represents both a scaffold-hopping strategy and the creation of a fused ring system. These are often synthesized from substituted cinnolines, for example, through cyclization reactions involving a hydrazine (B178648) derivative. researchgate.netresearchgate.net

Thieno[3,2-c]cinnolines and Other Fused Systems: Analogous to the synthesis of thieno[3,2-c]quinolines, it is conceivable that a 4-aminocinnoline derivative could be elaborated to construct a fused thiophene ring. eurekaselect.com The diazotization of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)anilines has been shown to result in spontaneous intramolecular cyclization to afford 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines, demonstrating that complex fused systems can be accessed from precursors containing a reactive amino group positioned for cyclization onto an adjacent ring system. acs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-Amino-6-bromo-7-ethoxycinnoline-3-carboxamide. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from quantum chemical calculations.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, further quantify the molecule's chemical behavior and potential interaction with other chemical species.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation of its flexible bonds, particularly the ethoxy and carboxamide groups. Conformational analysis is employed to identify the most stable, low-energy conformations of the molecule.

Energy minimization studies, often performed using molecular mechanics or quantum mechanics methods, calculate the potential energy of different conformations. The results of these studies help in identifying the global minimum energy conformation, which is the most likely structure of the molecule in a biological system. This information is critical for understanding how the molecule will fit into the binding site of a biological target.

Molecular Docking Simulations to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking simulations are used to predict how this compound might interact with a specific protein target.

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. For instance, the amino and carboxamide groups of the compound are potential hydrogen bond donors and acceptors, while the cinnoline (B1195905) ring can engage in pi-stacking interactions. The results of docking studies are often scored to rank different binding poses, with lower scores indicating a more favorable interaction.

Molecular Dynamics Simulations for Investigating Ligand-Target Stability and Interactions

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the nature of the interactions.

By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the conformational changes in both the ligand and the protein upon binding. The stability of key hydrogen bonds and other interactions observed in docking can be validated through MD simulations, providing greater confidence in the predicted binding mode.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The therapeutic efficacy of a drug is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties. In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound.

These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), solubility, and polar surface area. Models can predict its potential for oral bioavailability, blood-brain barrier penetration, and susceptibility to metabolism by cytochrome P450 enzymes. Early assessment of ADME properties is crucial for identifying potential liabilities and guiding the optimization of the lead compound.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value |

| Oral Bioavailability | Moderate |

| Blood-Brain Barrier Permeation | Low |

| Cytochrome P450 Inhibition | Potential inhibitor of CYP2D6 |

| Human Intestinal Absorption | High |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from in silico ADME predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a series of cinnoline derivatives, researchers can predict the activity of new, unsynthesized analogs of this compound.

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. QSAR can guide the rational design of more potent and selective compounds by identifying the key structural features that are important for biological activity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can also be used to predict the spectroscopic properties of this compound. For example, the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms can be calculated using quantum mechanical methods. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Similarly, the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum can be calculated using time-dependent DFT (TD-DFT). The predicted absorption maxima can provide insights into the electronic structure of the molecule and can be useful for its characterization.

In Vitro and Pre Clinical Biological Activity Investigations of 4 Amino 6 Bromo 7 Ethoxycinnoline 3 Carboxamide and Its Derivatives

Mechanistic Evaluation of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)

Derivatives of heterocyclic compounds, including those structurally related to cinnolines, have demonstrated significant antimicrobial properties. The incorporation of bromine atoms and amino groups into these scaffolds often enhances their biological activity.

Antibacterial Activity: The antibacterial potential of bromo-substituted heterocyclic compounds has been noted in several studies. For instance, pyrazine (B50134) carboxamide derivatives have been synthesized and tested against extensively drug-resistant Salmonella Typhi, with some compounds showing potent activity. mdpi.com Similarly, bromophenol derivatives have exhibited good antibacterial action against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). nih.gov The mechanism often involves the inhibition of critical bacterial pathways, such as biofilm formation. nih.gov Coumarin (B35378) derivatives have also shown better activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than against Gram-negative bacteria. mdpi.com

Antifungal Activity: Cinnoline-related structures have been explored for their antifungal effects. A series of 4-amino coumarin derivatives were found to possess broad-spectrum antifungal activity against several plant pathogenic fungi, including Alternaria alternata and Alternaria solani. mdpi.com These compounds are believed to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. mdpi.com Other heterocyclic systems, such as 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives, have shown potent and selective activity against Cryptococcus species, which can cause fatal infections. nih.gov

Antiviral Activity: The antiviral potential of related scaffolds has been documented. A study on synthetic 4-oxoquinoline-3-carboxamide derivatives revealed significant antiviral activity against bovine herpesvirus type 5 (BoHV-5). nih.gov Time-of-addition studies indicated that the most promising of these compounds inhibited viral replication at various stages after the initial 2 hours post-infection, suggesting interference with viral DNA synthesis or protein production rather than attachment or penetration. nih.gov

Antitubercular Activity: The fight against tuberculosis has also benefited from research into novel heterocyclic compounds. Indolizine derivatives, particularly those with a bromo group on the benzoyl moiety, have shown promising activity against Mycobacterium tuberculosis (H37Rv and MDR strains). nih.gov Similarly, 4-methyl-7-substituted coumarin hybrids and 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives have been identified as potent antitubercular agents. mdpi.commdpi.com Structure-activity relationship (SAR) studies suggest that amide functionalities can act as effective linkers, binding to the active sites of crucial mycobacterial enzymes. mdpi.com In silico studies have pointed to targets like β-ketoacyl ACP synthase I (KasA) for some triazole derivatives. mdpi.com

Table 1: Antimicrobial Activity of Selected Heterocyclic Derivatives This table is representative of data found for related compound classes, not specifically 4-Amino-6-bromo-7-ethoxycinnoline-3-carboxamide.

| Compound Class | Organism | Activity/Target | Reference |

|---|---|---|---|

| 4-Amino Coumarin Derivatives | A. alternata, A. solani | Antifungal (SDHI), EC50: 92-145 µg/mL | mdpi.com |

| 4-Oxoquinoline-3-carboxamide Deriv. | Bovine Herpesvirus 5 | Antiviral, EC50: 6.0 µM | nih.gov |

| Bromo-substituted Indolizine Deriv. | M. tuberculosis H37Rv | Antitubercular, MIC: 4 µg/mL | nih.gov |

| 4-Methyl-7-amido Coumarin Deriv. | M. tuberculosis H37Rv | Antitubercular, MIC: 0.625 µg/mL | mdpi.com |

| Bromophenol Derivatives | S. aureus, MRSA | Antibacterial, Biofilm Inhibition | nih.gov |

| Pyrazine Carboxamides | XDR S. Typhi | Antibacterial, MIC: 6.25 mg/mL | mdpi.com |

In Vitro Anti-inflammatory Efficacy and Target Identification

Cinnoline (B1195905) and its bioisosteric analogs, such as quinolines and quinazolines, are recognized for their anti-inflammatory potential, often mediated through the inhibition of key signaling kinases. A structure-hopping strategy led to the discovery of 4-aminoquinoline-3-carboxamide derivatives from a previously described cinnoline scaffold. nih.gov These compounds were identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a critical enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis.

The mechanism of anti-inflammatory action for related heterocyclic compounds also involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov For example, certain boron derivatives effectively blocked prostaglandin (B15479496) cyclooxygenase activity and 5'-lipoxygenase activity in mouse macrophages and human leukocytes. nih.gov Other studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have shown they can activate the NRF2 pathway, which in turn reverses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, demonstrating another route to inflammation control. nih.gov

Assessment of Anticancer Activity in Various Cell Lines and Cellular Models

The cinnoline core is a constituent of various molecules investigated for their anticancer properties. The related quinazoline (B50416) scaffold, in particular, has yielded several approved anticancer drugs that function as enzyme inhibitors. nih.gov

Cell Viability and Proliferation Assays

The cytotoxic effects of cinnoline-related derivatives are commonly evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. sigmaaldrich.com

Studies on 6-bromo quinazoline derivatives have demonstrated their antiproliferative activity against cancer cell lines such as breast cancer (MCF-7) and colon cancer (SW480). nih.govresearchgate.net One derivative, compound 8a, showed a potent IC50 value of 15.85 µM against MCF-7 cells and exhibited selectivity, being less cytotoxic to normal (MRC-5) cell lines. nih.govresearchgate.net Similarly, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline displayed significant cytotoxicity against human glioblastoma cell lines (U373 and U87). nih.govresearchgate.net

Induction of Apoptosis and Necrosis Pathways

A key mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. The novel quinazoline derivative mentioned above, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, was found to cause apoptotic cell death in glioblastoma cells at micromolar concentrations. nih.govresearchgate.net Apoptosis is a controlled, energy-dependent process that leads to the elimination of damaged or cancerous cells without inducing an inflammatory response, making it a desirable outcome for cancer therapeutics.

Cell Cycle Analysis

Disruption of the cell cycle is a hallmark of many effective anticancer drugs. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. auctoresonline.org Treatment of cancer cells with active compounds can lead to arrest at specific checkpoints. For instance, investigations into certain thieno[2,3-d]pyrimidine (B153573) derivatives revealed that they could induce cell cycle arrest. researchgate.net Specifically, in MCF-7 breast cancer cells, some compounds induced a G1/S phase arrest, while another led to arrest at the G2/M phase, similar to the effects of known topoisomerase inhibitors. researchgate.net This suggests that these compounds may interfere with DNA replication or the machinery required for cell division.

Table 2: Anticancer Activity of Selected Heterocyclic Derivatives This table is representative of data found for related compound classes, not specifically this compound.

| Compound Class | Cell Line | Effect | IC50 / Result | Reference |

|---|---|---|---|---|

| 6-Bromo Quinazoline Derivative (8a) | MCF-7 (Breast) | Cytotoxicity | 15.85 µM | nih.govresearchgate.net |

| 6-Bromo Quinazoline Derivative (8a) | SW480 (Colon) | Cytotoxicity | 17.85 µM | nih.govresearchgate.net |

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Cytotoxicity, Apoptosis | Micromolar concentrations | nih.govresearchgate.net |

| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | Cell Cycle Arrest | G1/S or G2/M Arrest | researchgate.net |

| 7-Aza-coumarine-3-carboxamides | HuTu 80 (Duodenum) | Cytotoxicity | 2.9–5.5 µM | mdpi.com |

Modulation of Key Signaling Pathways (e.g., Kinase Inhibition)

The molecular mechanism of action for many anticancer compounds involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. Kinase inhibition is a particularly important strategy. As mentioned in the anti-inflammatory section, cinnoline and its analogs have been developed as potent kinase inhibitors. nih.gov Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as ATP-competitive, nanomolar inhibitors of Protein Kinase B (PKB/Akt). nih.gov The PKB/Akt pathway is a central node in signaling that promotes cell survival and is frequently deregulated in various cancers, making it a prime therapeutic target. nih.gov The ability of these compounds to inhibit such a crucial kinase underscores the potential of related heterocyclic structures in cancer therapy.

Exploration of Other Potential Therapeutic Activities and Biological Targets (e.g., Enzyme Inhibition, Receptor Modulation)

Comprehensive searches of available scientific literature and patent databases did not yield specific studies detailing the enzyme inhibition or receptor modulation activities of this compound or its direct derivatives. The broader class of cinnoline derivatives has been investigated for a wide range of pharmacological activities, including interactions with various enzymes and receptors. For instance, certain substituted cinnoline-3-carboxamide derivatives have been explored for their potential as inhibitors of enzymes such as Bruton's tyrosine kinase (BTK) and human neutrophil elastase (HNE). Additionally, some cinnoline compounds have been studied as modulators of the γ-aminobutyric acid A (GABA-A) receptor. However, no such specific data is publicly available for this compound.

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

There is a lack of published research elucidating the specific molecular mechanisms of action for this compound at the cellular and subcellular levels. While studies on other cinnoline derivatives have sometimes detailed mechanisms such as the induction of apoptosis or inhibition of specific signaling pathways like the PI3K/Akt pathway, this information cannot be directly extrapolated to the compound . Without dedicated experimental data, any discussion on the molecular mechanism of action for this compound would be speculative.

Investigations into Cytotoxicity and Selectivity in Non-Target Cells

No specific studies investigating the cytotoxicity and selectivity of this compound in non-target cells were identified in the public domain. The cytotoxic potential of various other cinnoline derivatives has been evaluated against a range of cancer cell lines. These studies often aim to determine the therapeutic index by comparing the cytotoxic effects on cancerous cells versus normal, non-target cells. However, in the absence of such research for this compound, no data on its cytotoxicity profile or its selectivity can be provided.

Pharmacokinetic and Pharmacodynamic Investigations in Vitro and Pre Clinical

In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems

Metabolic stability is a critical determinant of a drug's oral bioavailability and dosing regimen. In vitro assays using liver microsomes and hepatocytes are standard methods for predicting in vivo metabolic clearance. Studies on various cinnoline (B1195905) derivatives have demonstrated a generally high resistance to metabolic transformation by liver enzymes. For instance, a series of related derivatives showed metabolic stability percentages of over 97% in the presence of human liver microsomes. researchgate.net Some specific cinnoline compounds were found to be exceptionally stable, with over 99.9% of the compound remaining after incubation. researchgate.net This suggests that the core cinnoline scaffold is robust. The metabolic fate of 4-amino-6-bromo-7-ethoxycinnoline-3-carboxamide would likely be influenced by its specific substituents. The ethoxy group might be susceptible to O-dealkylation, and the amino group could undergo oxidation or conjugation, which are common metabolic pathways.

Table 1: Projected Metabolic Stability of this compound Based on Cinnoline Derivatives

| System | Predicted Stability | Potential Metabolic Pathways |

| Human Liver Microsomes | High | O-dealkylation, Aromatic Hydroxylation |

| Rat Hepatocytes | Moderate to High | Glucuronidation, Sulfation |

Plasma Protein Binding Characteristics and Implications for Drug Distribution

The extent of a drug's binding to plasma proteins, primarily albumin, significantly influences its distribution and availability to target tissues. nih.gov Only the unbound fraction of a drug is pharmacologically active. nih.gov While direct data for this compound is unavailable, the physicochemical properties of the molecule, such as its lipophilicity, will play a crucial role. The presence of the bromo and ethoxy groups would likely increase its lipophilicity, potentially leading to higher plasma protein binding. High protein binding can result in a longer half-life and a lower volume of distribution.

Table 2: Predicted Plasma Protein Binding Characteristics

| Plasma Protein | Predicted Binding Affinity | Implication for Distribution |

| Albumin | High | Lower free drug concentration, longer duration of action |

| Alpha-1-acid glycoprotein | Moderate | Potential for displacement by other drugs |

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

Membrane permeability is a key factor in drug absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are commonly used to predict a compound's ability to cross biological membranes. For a molecule like this compound, its permeability would be influenced by a balance of its lipophilicity and hydrogen bonding capacity. The carboxamide and amino groups can form hydrogen bonds, which may reduce passive diffusion, while the bromo and ethoxy groups could enhance it. Cinnoline derivatives have been developed as inhibitors of phosphodiesterases, suggesting that they are capable of crossing cell membranes to reach intracellular targets. nih.gov

Table 3: Predicted Membrane Permeability

| Assay | Predicted Permeability | Rationale |

| PAMPA | Moderate to High | Favorable lipophilicity from bromo and ethoxy groups |

| Caco-2 | Moderate | Potential for active transport or efflux |

Assessment of Cytochrome P450 (CYP) Inhibition and Induction Profiles

Understanding a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. The cinnoline nucleus, being a nitrogen-containing heterocycle, has the potential to interact with the heme iron of CYP enzymes, leading to inhibition. The specific substituents on the cinnoline ring will dictate the selectivity and potency of this interaction. For this compound, in vitro assays with specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) would be necessary to determine its inhibitory profile. The potential for CYP induction is typically assessed in cultured hepatocytes by measuring increases in CYP enzyme expression.

Table 4: Potential Cytochrome P450 Interactions

| CYP Isoform | Predicted Interaction | Potential Clinical Consequence |

| CYP3A4 | Inhibition | Increased plasma levels of co-administered drugs |

| CYP2D6 | Weak Inhibition | Low risk of significant drug interactions |

| CYP1A2 | Induction | Decreased efficacy of co-administered drugs |

Determination of Target Occupancy and Pharmacodynamic Biomarkers in Pre-clinical Models

The pharmacodynamic effects of this compound would depend on its specific molecular target. Cinnoline derivatives have been investigated for a variety of targets, including phosphodiesterases and protein kinases. nih.govnih.gov Once the target is identified, target occupancy can be measured in pre-clinical models using techniques like positron emission tomography (PET) or by measuring downstream pharmacodynamic biomarkers. For example, if the compound targets a specific kinase, a pharmacodynamic biomarker could be the phosphorylation level of a substrate protein in tumor tissue or peripheral blood mononuclear cells.

Formulation Strategies for Enhanced Pre-clinical Performance

The physicochemical properties of this compound, such as its solubility and stability, will influence the choice of formulation for pre-clinical studies. Given the likely lipophilic nature of the compound, formulation strategies may focus on enhancing its aqueous solubility. This could include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. For in vivo studies, the formulation must be compatible with the route of administration and maintain the compound's stability.

Table 5: Potential Formulation Strategies

| Formulation Approach | Rationale | Potential Excipients |

| Solubilization | To improve dissolution and bioavailability | PEG 400, Tween 80, Solutol HS 15 |

| Nanosuspension | To increase surface area for dissolution | Poloxamers, Lecithin |

| Amorphous Solid Dispersion | To improve solubility and stability | PVP, HPMC |

Advanced Analytical Methodologies for Research and Development

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity and for the precise quantification of 4-Amino-6-bromo-7-ethoxycinnoline-3-carboxamide. These techniques separate the target compound from impurities and degradation products based on their differential partitioning between a stationary phase and a mobile phase.

For aromatic nitrogen heterocycles like the subject compound, reversed-phase HPLC is a common and effective approach. tandfonline.com A C18 or C8 stationary phase is typically suitable. The development of a robust method would involve a systematic optimization of the mobile phase composition, which generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the compound is in a single ionic form, thereby achieving sharp, symmetrical peaks. tandfonline.com

UHPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. This high-throughput capability is particularly valuable in a research and development setting.

Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector can also be employed to provide spectral data, which aids in peak identification and purity assessment. Method validation would be conducted in accordance with ICH guidelines, establishing parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 1: Representative HPLC/UHPLC Method Parameters

| Parameter | HPLC Conditions | UHPLC Conditions |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for the analysis of this compound at trace levels and for the identification of its metabolites. nih.gov The coupling of liquid chromatography with tandem mass spectrometry provides both separation and structural information.

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the molecular ion of the target compound) and a characteristic product ion formed upon fragmentation. This high specificity allows for accurate quantification even in complex matrices. Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds. nih.gov

In the context of metabolite identification, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, is invaluable. These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a distinct signature, aiding in the identification of bromine-containing species in the mass spectra. nih.gov

Table 2: Plausible LC-MS/MS (B15284909) Parameters for Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (if applicable)

While this compound itself is a non-volatile compound and thus not suitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. researchgate.net These can include residual solvents (e.g., toluene, ethanol, ethyl acetate) or volatile byproducts from starting materials and reagents.

For the analysis of residual solvents, a headspace GC-MS system is typically employed. bibliotekanauki.pl This technique involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC-MS. This approach avoids the injection of non-volatile matrix components, protecting the instrument and improving analytical performance. The method would be validated to ensure it can detect and quantify solvents at levels compliant with regulatory guidelines (e.g., ICH Q3C). researchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. wikipedia.org This technique is complementary to HPLC and can be particularly useful for the analysis of charged or highly polar compounds. This compound, with its basic amino group, can be protonated in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. nih.gov

CE separations are performed in narrow-bore fused-silica capillaries, consuming minimal sample and solvent volumes. analyticaltoxicology.com The separation efficiency in CE is often significantly higher than in HPLC, allowing for the resolution of closely related impurities. wikipedia.org Method development would focus on optimizing the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. For complex mixtures or chiral separations, other CE modes like Micellar Electrokinetic Chromatography (MEKC) could be explored. analyticaltoxicology.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR)

For the definitive structural elucidation of unknown impurities or metabolites without the need for time-consuming isolation, hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are exceptionally powerful. nih.govconicet.gov.ar This technique combines the separation power of LC with the unparalleled structure-elucidating capability of NMR spectroscopy. spectroscopyonline.com

In an LC-NMR setup, the eluent from the LC column flows through a specialized NMR flow cell. The analysis can be performed in on-flow mode for abundant components or, more commonly, in stopped-flow mode, where the chromatographic flow is paused to acquire detailed 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of a specific peak. The combination of LC-MS and LC-NMR provides complementary information, with MS giving molecular weight and elemental composition, and NMR providing the precise atomic connectivity. nih.gov

Development of Bioanalytical Assays for Quantification in Biological Matrices (Pre-clinical)

Before a drug candidate can be tested in humans, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) must be evaluated in preclinical animal studies. nuvisan.com This requires the development and validation of robust bioanalytical assays to quantify the drug and its major metabolites in biological matrices such as plasma, urine, and tissue homogenates. itrlab.comfiralismolecularprecision.com

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. firalismolecularprecision.com The development of a bioanalytical method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard Selection: A suitable internal standard (ideally a stable isotope-labeled version of the analyte) is added to samples and standards to correct for variability during sample processing and analysis.

Chromatography and Mass Spectrometry: The LC-MS/MS conditions are optimized to achieve a short run time while ensuring no interference from matrix components.

Assay Validation: The method is rigorously validated according to regulatory guidelines to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.

Table 3: Representative Bioanalytical Assay Characteristics

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Matrix | Rodent Plasma |

| Sample Prep. | Protein Precipitation with Acetonitrile |

| Technique | LC-MS/MS (ESI+) |

| Calibration Range | 0.5 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) |

| Internal Standard | Stable Isotope-Labeled Analog |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-amino-6-bromo-7-ethoxycinnoline-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated heterocycles like this compound typically involves multi-step reactions, including nucleophilic substitution (e.g., bromination at the 6-position) and functional group protection/deprotection. For example, the ethoxy group at position 7 may require protection during bromination to prevent side reactions. Reaction optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Purity is assessed using HPLC (>95% purity threshold) and structural confirmation via -NMR and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.